2-Phenylethynethiol
Overview
Description
2-Phenylethynethiol is an organic compound with the molecular formula C8H6S. It is characterized by the presence of a phenyl group attached to an ethynyl group, which is further bonded to a thiol group. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylethynethiol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of advanced equipment and technology to ensure high purity and quality. The reaction of phenylacetylene with hydrogen sulfide is scaled up, and the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethynethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Various substituted phenylethynethiol derivatives.
Scientific Research Applications
2-Phenylethynethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to incorporate thiol functional groups into molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism by which 2-Phenylethynethiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanethiol: Similar in structure but with an ethyl group instead of an ethynyl group.
Phenylacetylene: Lacks the thiol group but has a similar ethynyl-phenyl structure.
Thiophenol: Contains a phenyl group directly bonded to a thiol group without the ethynyl linkage.
Uniqueness
2-Phenylethynethiol is unique due to the presence of both an ethynyl and a thiol group, which imparts distinct chemical reactivity and properties. This combination allows it to participate in a broader range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
2-phenylethynethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S/c9-7-6-8-4-2-1-3-5-8/h1-5,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYLSIICDGDKEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405757 | |
Record name | Ethynethiol, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62472-99-5 | |
Record name | Ethynethiol, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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